molecular formula C9H15N3O B062935 1-[(5-Methylisoxazol-3-yl)methyl]piperazine CAS No. 173850-51-6

1-[(5-Methylisoxazol-3-yl)methyl]piperazine

Cat. No. B062935
M. Wt: 181.23 g/mol
InChI Key: PHLMNRYXLHHLJG-UHFFFAOYSA-N
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Description

1-[(5-Methylisoxazol-3-yl)methyl]piperazine is a chemical compound involved in various synthetic and pharmacological researches. Its structure contains a piperazine ring substituted by a methylisoxazole moiety, a configuration that lends itself to diverse chemical reactivity and potential biological activity.

Synthesis Analysis

The synthesis of derivatives similar to 1-[(5-Methylisoxazol-3-yl)methyl]piperazine typically involves multi-step chemical processes, including Mannich reactions, cyclization, and nucleophilic addition reactions. For instance, novel derivatives have been synthesized starting from basic heterocyclic compounds and further reacting with different aromatic aldehydes through Claisen-Schmidt condensation, followed by cyclization and Mannich’s reaction to yield the desired products (J. Kumar et al., 2017).

Molecular Structure Analysis

Molecular structure characterization often employs techniques like IR, NMR (1H NMR, 13C-NMR), and mass spectrometry. These analytical methods confirm the structural integrity and substitution patterns of synthesized compounds, providing insights into their chemical environment and potential reactivity (R. Rajkumar et al., 2014).

Chemical Reactions and Properties

Compounds with the 1-[(5-Methylisoxazol-3-yl)methyl]piperazine skeleton participate in various chemical reactions, demonstrating a wide range of chemical properties. Their functional groups allow for nucleophilic additions, electrophilic substitutions, and formation of complexes with metals, which are crucial in developing pharmacologically active molecules (Sathish Byrappa et al., 2017).

Physical Properties Analysis

The physical properties of these compounds, including solubility, melting points, and crystal structure, are closely tied to their molecular structure. X-ray crystallography can reveal intricate details about the arrangement of atoms within the crystal lattice, offering further insights into the compound's reactivity and stability (Ninganayaka Mahesha et al., 2019).

Chemical Properties Analysis

The chemical properties of 1-[(5-Methylisoxazol-3-yl)methyl]piperazine derivatives include their acidity, basicity, reactivity towards various reagents, and the stability of the compounds under different conditions. These properties are pivotal in determining the compound's suitability for further chemical transformations and its potential biological activity (Gaëlle Le Bihan et al., 1999).

Scientific Research Applications

Pharmacological Applications and Metabolic Insights

Piperazine derivatives, including 1-[(5-Methylisoxazol-3-yl)methyl]piperazine, have been extensively studied for their wide range of pharmacological applications, notably in the treatment of depression, psychosis, anxiety, and other central nervous system (CNS) disorders. These compounds undergo extensive metabolic processes, highlighting the importance of their pharmacokinetics and pharmacodynamics in therapeutic applications. For instance, arylpiperazine derivatives undergo CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines, which are metabolites known for their serotonin receptor-related effects. These metabolites distribute extensively in tissues, including the brain, indicating their potential in targeting CNS disorders (S. Caccia, 2007).

DNA Interaction and Drug Design

The interaction of piperazine derivatives with DNA, particularly through minor groove binding, showcases their potential in drug design and as a basis for developing therapeutic agents. For example, Hoechst 33258, a derivative of N-methyl piperazine, demonstrates strong binding to the minor groove of double-stranded B-DNA, indicating the utility of piperazine structures in the design of molecules with specific biological targets (U. Issar & R. Kakkar, 2013).

Broad Therapeutic Potential

The therapeutic potential of piperazine and its derivatives spans across various medical fields, from CNS agents to anticancer, cardio-protective, antiviral, anti-inflammatory, and antimicrobial applications. This broad range of activities underscores the versatility of piperazine as a pharmacophore in drug discovery. Such diversity in therapeutic use is attributed to the modification of the substitution pattern on the piperazine nucleus, which significantly alters the medicinal potential of the resultant molecules (A. Rathi et al., 2016).

Antimicrobial and Anti-tuberculosis Activity

Piperazine-based compounds have shown significant anti-mycobacterial activity, including against multidrug-resistant and extremely drug-resistant strains of Mycobacterium tuberculosis. This highlights the role of piperazine derivatives in addressing global health challenges such as tuberculosis. The anti-mycobacterial activity, coupled with the exploration of structure-activity relationships, provides insights into designing safer, selective, and cost-effective anti-mycobacterial agents (P. Girase et al., 2020).

properties

IUPAC Name

5-methyl-3-(piperazin-1-ylmethyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-8-6-9(11-13-8)7-12-4-2-10-3-5-12/h6,10H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLMNRYXLHHLJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10407107
Record name 1-[(5-methylisoxazol-3-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-Methylisoxazol-3-yl)methyl]piperazine

CAS RN

173850-51-6
Record name 1-[(5-methylisoxazol-3-yl)methyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10407107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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